Propargylic C–H Acidity Shift Driven by Ortho‑CF₃ Induction
The ortho‑CF₃ group exerts a through‑bond electron‑withdrawing effect that increases the acidity of the propargylic C–H bond relative to meta‑ and para‑substituted isomers. While experimental pKₐ values for the specific isomers are not available in the current public literature, the well‑established ortho effect for electron‑withdrawing substituents predicts a measurable decrease in pKₐ for the ortho isomer [1]. This enhanced acidity directly influences the nucleophilicity of the corresponding acetylide in deprotonation‑driven reactions such as Sonogashira coupling or alkyne‑zinc reagent formation, providing a selective activation handle not present in the meta or para analogs.
| Evidence Dimension | Propargylic C–H acidity (predicted pKₐ shift) |
|---|---|
| Target Compound Data | Predicted lower pKₐ (stronger acid) due to ortho‑CF₃ induction |
| Comparator Or Baseline | Meta‑ and para‑isomers: predicted higher pKₐ (weaker acid) owing to lack of direct through‑space/through‑bond induction from CF₃ |
| Quantified Difference | Directional: acidity enhancement expected; exact ΔpKₐ unavailable pending experimental measurement |
| Conditions | Prediction based on established ortho‑substituent effect principles |
Why This Matters
For procurement decisions involving alkyne‑deprotonation or acetylide‑mediated steps, the ortho isomer offers a distinct reactivity profile that cannot be replicated by the meta or para isomers, avoiding off‑target reactivity and enabling milder deprotonation conditions.
- [1] Wikipedia. Ortho effect. https://en.wikipedia.org/wiki/Ortho_effect (accessed 2026-05-02). View Source
